N-(benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide
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Overview
Description
Benzo[d]thiazol is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . Phenylsulfonyl is a functional group consisting of a phenyl ring bonded to a sulfonyl group. Compounds containing these groups often exhibit interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugation in the benzo[d]thiazol ring. The phenylsulfonyl group might introduce some steric hindrance .Scientific Research Applications
Synthesis and Biological Activities
A study by Zablotskaya et al. (2013) synthesized and characterized a series of new derivatives involving N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide. These compounds demonstrated significant sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, NO-induction ability, and some even showed antimicrobial action, providing a foundation for the multifunctional therapeutic potential of these compounds (Zablotskaya et al., 2013).
Antimicrobial and Antitubercular Agents
Another study focused on the synthesis and pharmacological evaluation of sulfonyl derivatives as antimicrobial and antitubercular agents. These compounds exhibited moderate to significant antibacterial and antifungal activities, highlighting their potential in addressing infectious diseases (Kumar et al., 2013).
Anticancer Activities
Research by Guerra et al. (2021) introduced a series of dibenzonthiazines with potential antitumor activity, targeting tubulin dynamics. The study identified compounds with promising activity levels, proposing the dibenzothiazine core as a novel antiproliferative agent (Guerra et al., 2021).
Corrosion Inhibition
Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for steel in acidic solutions. The study found these compounds offered high inhibition efficiency, revealing a practical application in protecting industrial materials (Hu et al., 2016).
White Light Emission
Lu et al. (2017) explored the luminescent properties of benzothiazole derivatives for application in white light emission. By doping these compounds into a polymer matrix, they achieved white-light emission with desirable chromaticity coordinates, suggesting their use in lighting and display technologies (Lu et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-benzothiazol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-16(8-9-23(20,21)13-4-2-1-3-5-13)18-12-6-7-14-15(10-12)22-11-17-14/h1-7,10-11H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKFLYMSQQNMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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